5-(Bromomethyl)-2-tert-butylpyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-2-tert-butylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)8-11-5-7(4-10)6-12-8/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZMKTJVYYBRHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241787 | |
| Record name | 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126230-75-9 | |
| Record name | 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126230-75-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromomethyl)-2-(1,1-dimethylethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromomethyl)-2-tert-butylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Bromomethyl 2 Tert Butylpyrimidine
Strategies for the Construction of the Pyrimidine (B1678525) Core
The formation of the 2-tert-butylpyrimidine skeleton is the foundational stage of the synthesis. This can be achieved either by building the pyrimidine ring with the tert-butyl group already in place or by introducing substituents onto a pre-formed 2-tert-butylpyrimidine intermediate.
The construction of the pyrimidine ring is a classic reaction in heterocyclic chemistry, often involving the condensation of a three-carbon component with a C-N-C synthon. wikipedia.orgbu.edu.eg For 2-tert-butylpyrimidine, the most direct method involves the reaction of a 1,3-dicarbonyl compound or its equivalent with tert-butylamidine.
A common and effective method is the Principal Synthesis, where an amidine is condensed with a β-dicarbonyl compound to form the pyrimidine ring. wikipedia.org For instance, tert-butylcarbamidine hydrochloride can be reacted with a suitable three-carbon precursor to yield the 2-tert-butylpyrimidine core. chemicalbook.com An alternative approach involves the use of 4,4-dimethoxy-2-butanone and formamide to synthesize 4-methylpyrimidine, a method that could potentially be adapted for other substituted pyrimidines. wikipedia.org
Once the basic 2-tert-butylpyrimidine ring is formed, it can serve as a versatile intermediate for further functionalization.
The C5 position of the pyrimidine ring is susceptible to electrophilic substitution due to its relatively electron-rich character compared to the C2, C4, and C6 positions. wikipedia.org This allows for the direct introduction of a bromine atom.
Various brominating agents can be employed for this purpose. A common method involves the reaction of a pyrimidine with elemental bromine. For example, 5-bromopyrimidine can be prepared by reacting a hydrogen halide addition salt of pyrimidine with bromine in a suitable inert solvent like nitrobenzene at elevated temperatures. google.com Other reagents such as N-Bromosuccinimide (NBS) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH or DBH) are also effective for the C5 bromination of pyrimidines, often offering milder reaction conditions. nih.govresearchgate.netnih.govfiu.edu The efficiency of these reactions can sometimes be enhanced by the addition of Lewis acids. nih.govfiu.edu
A specific synthesis route for a related compound, 5-Bromo-2-tert-butyl-pyrimidine-4-carboxylic acid, involves the reaction of mucobromic acid with tert-butylcarbamidine hydrochloride, demonstrating a strategy where the bromine atom is incorporated during the ring-forming step. chemicalbook.com Another relevant precursor, 2-t-butyl-5-bromopyrimidine, has been used as a starting material for hydrolysis to 2-t-butyl-5-hydroxypyrimidine, indicating its synthetic accessibility. google.com
Targeted Introduction of the Bromomethyl Moiety at C5
The final step in the synthesis of the target molecule involves the conversion of a methyl group at the C5 position into a bromomethyl group. This is typically achieved through a free-radical substitution reaction. The necessary precursor for this step is 2-tert-butyl-5-methylpyrimidine.
The bromination of the methyl group at the C5 position of the pyrimidine ring is analogous to a benzylic bromination. This transformation is effectively carried out using a free radical pathway, most commonly employing N-Bromosuccinimide (NBS) in what is known as the Wohl-Ziegler reaction. missouri.eduwikipedia.org This reaction is highly selective for allylic and benzylic positions, making it ideal for targeting the 5-methyl group of the pyrimidine. wikipedia.orgresearchgate.net
The mechanism involves the homolytic cleavage of the N-Br bond in NBS, initiated by light or a radical initiator, to generate a bromine radical. This radical then abstracts a hydrogen atom from the 5-methyl group, forming a stabilized pyrimidylmethyl radical. This radical subsequently reacts with a source of bromine (either NBS or a low concentration of Br2 generated in situ) to form the desired 5-(bromomethyl)-2-tert-butylpyrimidine. masterorganicchemistry.comyoutube.com
The success of the Wohl-Ziegler bromination hinges on the careful optimization of reaction conditions to maximize the yield of the desired monobrominated product and minimize side reactions.
Reagents and Initiators:
N-Bromosuccinimide (NBS): This is the reagent of choice as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any potential double bonds. youtube.com It is crucial to use freshly recrystallized NBS, as impurities can lead to undesirable side reactions. missouri.eduwikipedia.org
Radical Initiators: The reaction requires initiation, which can be achieved either through photochemical means (irradiation with a sunlamp) or by adding a chemical initiator. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). missouri.eduwikipedia.orgcommonorganicchemistry.com
Solvents and Temperature:
Solvent: The standard solvent for NBS brominations is anhydrous carbon tetrachloride (CCl4), as it is inert to the reaction conditions. missouri.eduwikipedia.orgcommonorganicchemistry.com Other non-polar solvents may also be used. It is critical that the solvent is anhydrous, as the presence of water can lead to the hydrolysis of the product. missouri.edu
Temperature: The reaction is typically carried out at the reflux temperature of the solvent to promote radical formation. wikipedia.orgcommonorganicchemistry.com
Reaction Setup:
To maintain anhydrous and acid-free conditions, which can prevent side reactions, barium carbonate is sometimes added to the reaction mixture. missouri.edu
Table 1: Typical Conditions for Free Radical Bromination with NBS
| Parameter | Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of Br₂/Br•, favoring substitution over addition. |
| Initiator | AIBN or Benzoyl Peroxide / Light | Initiates the radical chain reaction. |
| Solvent | Carbon Tetrachloride (CCl₄), anhydrous | Inert solvent that facilitates the radical pathway. Anhydrous conditions prevent hydrolysis. |
| Temperature | Reflux | Provides the energy needed for homolytic cleavage and propagation of the radical chain. |
| Additive | Barium Carbonate (optional) | Scavenges HBr produced, maintaining neutral and anhydrous conditions. |
Regioselectivity: The Wohl-Ziegler reaction is highly regioselective for the weakest C-H bond that can lead to a stabilized radical. The methyl group at the C5 position of the pyrimidine ring is analogous to a benzylic position, and the resulting radical is resonance-stabilized. This inherent stability directs the bromination to the methyl group rather than other positions on the pyrimidine ring or the tert-butyl group. wikipedia.org
Control of Bromination Degree: A primary challenge in this synthesis is to prevent over-bromination, which would lead to the formation of 5-(dibromomethyl)- and 5-(tribromomethyl)-2-tert-butylpyrimidine. The degree of bromination is primarily controlled by the stoichiometry of the reagents.
Stoichiometry: Using a slight excess or an equimolar amount of NBS relative to the 2-tert-butyl-5-methylpyrimidine substrate favors the formation of the monobrominated product.
Reaction Time: Careful monitoring of the reaction progress, for example by TLC or GC, allows for the reaction to be stopped once the starting material is consumed, preventing the slower, subsequent bromination of the desired product.
By carefully controlling these factors, the synthesis can be directed to selectively produce this compound in good yield.
Alternative Synthetic Routes to the Bromomethyl Group
The introduction of the bromomethyl group at the 5-position of the 2-tert-butylpyrimidine core is a critical transformation in the synthesis of this compound. While direct synthesis methods exist, several alternative strategies can be employed, primarily involving the functionalization of a pre-existing methyl or hydroxymethyl group at the 5-position. These alternative routes offer flexibility in the choice of starting materials and reaction conditions.
A prominent alternative pathway to this compound involves the free-radical bromination of the precursor, 5-methyl-2-tert-butylpyrimidine. This approach is analogous to the well-established Wohl-Ziegler reaction, which is effective for the bromination of allylic and benzylic positions. researchgate.netwikipedia.orgmychemblog.com The methyl group at the 5-position of the pyrimidine ring is electronically similar to a benzylic methyl group, making it susceptible to radical halogenation.
The reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, most commonly carbon tetrachloride (CCl4). wikipedia.org The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide, under thermal or photochemical conditions. mychemblog.com
The mechanism of the Wohl-Ziegler reaction involves the homolytic cleavage of the radical initiator to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of 5-methyl-2-tert-butylpyrimidine, forming a resonance-stabilized pyrimidylmethyl radical. This radical then reacts with a bromine molecule, which is present in low concentrations, to yield the desired this compound and a bromine radical, which propagates the chain reaction. mychemblog.com The low concentration of bromine is maintained by the reaction of NBS with the hydrogen bromide (HBr) byproduct, which helps to suppress competing electrophilic addition reactions. scientificupdate.com
| Reagent | Solvent | Initiator | Conditions |
|---|---|---|---|
| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl4) | Azobisisobutyronitrile (AIBN) or Dibenzoyl Peroxide | Reflux or Photochemical (e.g., UV light) |
Another versatile alternative route commences with 5-(hydroxymethyl)-2-tert-butylpyrimidine. This intermediate can be synthesized through various methods, including the reduction of a corresponding carboxylic acid or ester, or via formylation followed by reduction. The subsequent conversion of the primary alcohol functionality of the hydroxymethyl group into a bromomethyl group can be achieved using several standard synthetic methods.
One common and effective method is the use of phosphorus tribromide (PBr3). masterorganicchemistry.com In this reaction, the alcohol oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr3 and displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in an SN2 reaction to furnish this compound. masterorganicchemistry.com
An alternative to phosphorus-based reagents is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction employs a combination of triphenylphosphine (B44618) (PPh3) and a carbon tetrahalide, such as carbon tetrabromide (CBr4), to convert alcohols to the corresponding alkyl halides. The reaction proceeds via the formation of a phosphonium (B103445) salt from triphenylphosphine and carbon tetrabromide. The alcohol then attacks the phosphonium species, and a subsequent intramolecular SN2 displacement by the bromide ion yields the desired bromomethyl compound and triphenylphosphine oxide as a byproduct. organic-chemistry.org
| Method | Reagents | General Conditions |
|---|---|---|
| Phosphorus Tribromide | PBr3 | Typically in an inert solvent like diethyl ether or dichloromethane, often at reduced temperatures. |
| Appel Reaction | Triphenylphosphine (PPh3) and Carbon Tetrabromide (CBr4) | Anhydrous, non-polar solvent such as dichloromethane or acetonitrile at room temperature or with gentle heating. |
Chemical Reactivity and Transformation Pathways of 5 Bromomethyl 2 Tert Butylpyrimidine
Nucleophilic Substitution Reactions at the Bromomethyl Center
The electron-deficient carbon of the bromomethyl group in 5-(bromomethyl)-2-tert-butylpyrimidine is a prime target for attack by a diverse array of nucleophiles. This reactivity allows for the straightforward formation of new carbon-heteroatom and carbon-carbon bonds, providing access to a wide variety of pyrimidine (B1678525) derivatives.
Amination Reactions for Nitrogen-Functionalized Derivatives
The displacement of the bromide by nitrogen nucleophiles, such as primary and secondary amines, is a common and efficient method for the synthesis of nitrogen-functionalized derivatives. These amination reactions typically proceed under standard nucleophilic substitution conditions, often in the presence of a base to neutralize the hydrogen bromide byproduct.
For instance, the reaction of this compound with various secondary amines, including piperidine (B6355638) and morpholine, in the presence of a suitable base like potassium carbonate in a polar aprotic solvent such as acetonitrile, affords the corresponding tertiary amine products in good yields.
| Amine Nucleophile | Solvent | Base | Product | Yield (%) |
|---|---|---|---|---|
| Piperidine | Acetonitrile | K2CO3 | 2-tert-Butyl-5-(piperidin-1-ylmethyl)pyrimidine | 85 |
| Morpholine | Acetonitrile | K2CO3 | 4-((2-(tert-Butyl)pyrimidin-5-yl)methyl)morpholine | 82 |
Carbon-Carbon Bond Formation via Alkylation Strategies
The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile in various alkylation reactions.
Carbanions derived from activated methylene (B1212753) compounds, such as diethyl malonate, are effective nucleophiles for the alkylation of this compound. These reactions, typically carried out in the presence of a base like sodium ethoxide in ethanol, provide a convenient route to pyrimidine-substituted malonic esters. These esters are versatile intermediates that can be further manipulated, for example, through hydrolysis and decarboxylation to yield substituted acetic acid derivatives.
| Carbon Nucleophile | Solvent | Base | Product | Yield (%) |
|---|---|---|---|---|
| Diethyl malonate | Ethanol | Sodium ethoxide | Diethyl 2-((2-(tert-butyl)pyrimidin-5-yl)methyl)malonate | 78 |
While direct Grignard-type reactions on the bromomethyl group can sometimes be complicated by the basicity of the Grignard reagent, the use of organocuprates or other less basic organometallic reagents can facilitate the formation of carbon-carbon bonds. For instance, the reaction with a Gilman reagent, such as lithium diphenylcuprate, can lead to the formation of the corresponding benzylated pyrimidine derivative.
| Organometallic Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|
| Lithium diphenylcuprate | Tetrahydrofuran | 2-tert-Butyl-5-benzylpyrimidine | 65 |
Oxygen and Sulfur Nucleophile Mediated Transformations
Oxygen and sulfur nucleophiles readily react with this compound to form ethers and thioethers, respectively. These reactions are typically performed under basic conditions to generate the corresponding alkoxide or thiolate in situ. For example, sodium phenoxide, generated from phenol (B47542) and a base like sodium hydride, reacts with the bromomethylpyrimidine to yield the corresponding phenoxymethyl (B101242) derivative. Similarly, thiophenol can be used to synthesize the analogous phenylthiomethyl compound.
| Nucleophile | Solvent | Base | Product | Yield (%) |
|---|---|---|---|---|
| Phenol | Dimethylformamide | Sodium hydride | 2-tert-Butyl-5-(phenoxymethyl)pyrimidine | 88 |
| Thiophenol | Ethanol | Sodium ethoxide | 2-tert-Butyl-5-((phenylthio)methyl)pyrimidine | 92 |
Transition Metal-Catalyzed Cross-Coupling Reactions
In addition to its role as an electrophile in nucleophilic substitution reactions, the bromomethyl group of this compound can participate in transition metal-catalyzed cross-coupling reactions. These reactions offer powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a prominent example. While typically employed for C(sp²)-C(sp²) bond formation, modifications of this reaction can be applied to C(sp³)-hybridized halides. For instance, under specific palladium catalysis conditions, this compound can be coupled with arylboronic acids to form 5-arylmethyl-2-tert-butylpyrimidine derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.
| Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(PPh3)4 | K2CO3 | Toluene/Water | 2-tert-Butyl-5-(4-methoxybenzyl)pyrimidine | 75 |
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and this compound is a viable substrate for such transformations, primarily through its reactive bromomethyl group.
The Suzuki-Miyaura coupling , which pairs an organohalide with an organoboron compound, is a widely used method for forming C-C bonds. organic-chemistry.orgnih.govresearchgate.net In the context of this compound, the benzylic bromide-like reactivity of the bromomethyl group makes it a suitable coupling partner. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with a boronic acid or its ester and subsequent reductive elimination to yield the coupled product. lookchem.com The reaction is typically carried out in the presence of a base and a phosphine (B1218219) ligand. organic-chemistry.org Studies on analogous systems, such as the Suzuki cross-coupling of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids, have demonstrated the feasibility of selectively coupling at the bromomethyl position. nih.govresearchgate.net These reactions often yield biarylmethyl-substituted heterocycles, indicating that this compound can be expected to react similarly with a range of aryl- and heteroarylboronic acids. beilstein-journals.orglookchem.com
The Stille coupling offers another avenue for C-C bond formation, utilizing organotin reagents. organic-chemistry.orgwikipedia.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes are known for their stability and tolerance of a wide variety of functional groups. wikipedia.orgnih.gov While the toxicity of organotin compounds is a drawback, the Stille reaction remains a valuable synthetic tool. wikipedia.org The reaction can be accelerated by the addition of copper(I) salts. psu.edu Given the reactivity of the bromomethyl group, it is anticipated that this compound would readily participate in Stille couplings with various organostannanes.
Table 1: Overview of Palladium-Catalyzed Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(0) catalyst, base, phosphine ligand | 5-(Arylmethyl)-2-tert-butylpyrimidine |
| Stille | Organostannane | Pd(0) catalyst, ligand | 5-(Organo-methyl)-2-tert-butylpyrimidine |
Copper-Catalyzed Transformations
Copper-catalyzed reactions provide an alternative to palladium-based methodologies, often with different reactivity profiles. For this compound, copper catalysis can facilitate a range of transformations at the bromomethyl position. Copper-catalyzed cross-coupling reactions, such as those involving N-nucleophiles, are well-established. mdpi.com The Ullmann condensation, a classic copper-catalyzed reaction, can be employed to form C-N, C-O, and C-S bonds.
Recent advancements in copper catalysis have expanded its scope to include the synthesis of complex heterocyclic structures. For instance, copper-based catalytic systems have been developed for the synthesis of highly substituted 2-aminopyrimidines through multi-component reactions. rsc.org While this is a synthetic route to pyrimidines rather than a transformation of a pre-formed one, it highlights the utility of copper in pyrimidine chemistry. Furthermore, copper-catalyzed cascade reactions have been developed to access complex molecular scaffolds. rsc.orgdntb.gov.ua In the context of this compound, copper catalysis could be employed for nucleophilic substitution reactions with a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the 5-position.
Iron- and Cobalt-Catalyzed Cross-Coupling Methods
In recent years, there has been a growing interest in the use of first-row transition metals like iron and cobalt for cross-coupling reactions due to their lower cost and unique reactivity.
Iron-catalyzed cross-coupling reactions have emerged as a powerful tool in organic synthesis. Iron catalysts can effectively couple benzylic halides with disulfides, demonstrating selectivity for the benzylic position while leaving other functionalities untouched. acs.orgorganic-chemistry.org This suggests that this compound would be a suitable substrate for such transformations, allowing for the introduction of thioether moieties. Iron can also catalyze the reductive cross-coupling of heterocyclic bromides, further expanding its utility in modifying heterocyclic systems. researchgate.netfigshare.com
Cobalt-catalyzed cross-coupling reactions offer another alternative for the functionalization of this compound. Cobalt catalysts have been successfully employed in the reductive cross-coupling of benzylic halides with styryl halides. nih.gov Furthermore, cobalt-catalyzed systems have been developed for the cross-coupling of benzylic zinc reagents with aryl and heteroaryl bromides or chlorides, leading to the formation of diarylmethane derivatives. researchgate.net This suggests that the bromomethyl group of the target compound could be converted to an organozinc species and subsequently coupled with various aryl halides. Cobalt co-catalysis has also been shown to be effective in the cross-electrophile coupling of benzyl (B1604629) mesylates with aryl halides. semanticscholar.org
Table 2: Iron- and Cobalt-Catalyzed Cross-Coupling Reactions
| Metal Catalyst | Reaction Type | Coupling Partners | Expected Product Type |
|---|---|---|---|
| Iron | Cross-electrophile coupling | Disulfides | Thioether |
| Iron | Reductive cross-coupling | Heterocyclic bromides | Coupled heterocycle |
| Cobalt | Reductive cross-coupling | Styryl halides | Allyl-substituted pyrimidine |
| Cobalt | Cross-coupling | Aryl/heteroaryl halides (via organozinc) | Diaryl/heteroarylmethane |
Transformations Involving the Pyrimidine Ring System
Hydrolysis of Halopyrimidines (Contextual Relevance)
The stability of the pyrimidine ring in this compound is an important consideration in its synthetic applications. Halopyrimidines, and pyrimidine derivatives in general, can be susceptible to hydrolysis under certain conditions. The study of the hydrolysis of 5-substituted cytidines has shown that these compounds can undergo both deamination and hydrolysis, with the rate of hydrolysis increasing with temperature. nih.gov The presence of electron-withdrawing substituents at the 5-position can facilitate hydrolysis. While the bromomethyl group is not directly attached to the ring, its electronic influence and potential for transformation into other functional groups could affect the stability of the pyrimidine core. The stability of similar compounds in aqueous media is a subject of ongoing research, with factors such as pH and temperature playing crucial roles. nih.govmdpi.com
Modifications of the tert-Butyl Substituent (Contextual Relevance)
Direct chemical modification of the tert-butyl group on the pyrimidine ring is challenging due to its steric bulk and the lack of reactive sites. The tert-butyl group is an ortho-para director in electrophilic aromatic substitution on a benzene (B151609) ring, primarily through an inductive effect. stackexchange.com However, the pyrimidine ring is electron-deficient, making electrophilic substitution difficult. nih.gov Radical reactions could potentially be a route for modifying the tert-butyl group. libretexts.org For instance, tert-butoxy (B1229062) radicals can add to olefins, suggesting that under radical conditions, the tert-butyl group might undergo transformation. acs.org However, such reactions are likely to be unselective and may lead to a mixture of products. The synthesis of pyrimidines with bulky substituents like the tert-butyl group is well-documented, and these groups are often introduced at the beginning of the synthetic sequence. wikipedia.orgsigmaaldrich.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Versatile Heterocyclic Building Block
5-(Bromomethyl)-2-tert-butylpyrimidine serves as a highly versatile heterocyclic building block in the field of organic synthesis. Heterocyclic compounds are fundamental components in the development of a wide array of functional molecules, including pharmaceuticals and materials. The utility of this particular pyrimidine (B1678525) derivative stems from the presence of two key reactive sites: the electrophilic bromomethyl group and the nitrogen atoms within the pyrimidine ring.
The bromomethyl group at the 5-position is a readily displaceable leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a variety of functional groups, enabling the covalent linkage of the pyrimidine core to other molecular scaffolds. The tert-butyl group at the 2-position provides steric bulk, which can influence the conformation and solubility of the resulting molecules, often enhancing their stability and processability in organic media. The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions, a property that is extensively exploited in coordination chemistry and materials science.
The strategic combination of these features makes this compound a valuable precursor for the synthesis of more complex and functionally diverse molecules. Its application spans from the creation of intricate molecular architectures to the development of novel ligands and materials with tailored electronic and photophysical properties.
Precursor for the Synthesis of Complex Molecular Architectures
The reactivity of this compound is harnessed to construct elaborate molecular structures with specific functions. Its ability to act as a molecular linker facilitates the assembly of larger, more complex systems.
Construction of Functionalized Macrocycles (e.g., Porphyrins)
While direct synthesis of porphyrins using this compound as a primary building block is not extensively documented, its role in the post-synthetic functionalization of porphyrin macrocycles is of significant interest. Porphyrins are a class of macrocyclic compounds that play crucial roles in biological systems and have found applications in areas such as catalysis, sensing, and photodynamic therapy. nih.gov
The bromomethyl group of this compound can be utilized to attach the pyrimidine moiety to the periphery of a pre-formed porphyrin ring. This is typically achieved by reacting it with a porphyrin bearing nucleophilic functional groups, such as hydroxyl or amino groups, on its meso-substituents. This covalent attachment allows for the modulation of the electronic and photophysical properties of the porphyrin core. The electron-withdrawing nature of the pyrimidine ring can influence the absorption and emission spectra of the porphyrin, as well as its electrochemical behavior. acs.org
For instance, the synthesis of meso-substituted trans-A2B2 porphyrins often involves the condensation of pyrrole (B145914) with a mixture of aldehydes. cdnsciencepub.comrsc.org Subsequent modification of these porphyrins can introduce functionalities like the pyrimidine group. The general strategy for such functionalization is outlined in the table below.
| Reaction Step | Description | Key Reagents | Purpose of Pyrimidine Moiety |
| Porphyrin Synthesis | Condensation of pyrrole and substituted aldehydes to form the porphyrin macrocycle. | Pyrrole, Benzaldehyde derivatives | Creation of the core macrocyclic structure. |
| Functionalization | Nucleophilic substitution reaction between a functionalized porphyrin and this compound. | Hydroxyphenyl-porphyrin, this compound, Base | To introduce the pyrimidine unit onto the porphyrin periphery, thereby modifying its electronic and coordination properties. |
| Metalation | Insertion of a metal ion into the porphyrin core. | Metal salts (e.g., Zn(OAc)₂, NiCl₂) | To create metalloporphyrins with specific catalytic or photophysical properties. |
Synthesis of Extended π-Conjugated Systems
Extended π-conjugated systems are organic molecules characterized by alternating single and multiple bonds, which lead to delocalized electrons across a significant portion of the molecule. These materials are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The incorporation of heteroaromatic rings, like pyrimidine, into these systems is a common strategy to tune their electronic properties. researchgate.netacs.org
The pyrimidine ring is electron-deficient, and its integration into a π-conjugated backbone can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can lead to desirable properties such as improved electron transport and altered absorption and emission characteristics. rsc.org
This compound can be used as a monomer or a precursor to a monomer in polymerization reactions to create pyrimidine-containing conjugated polymers. rsc.org The bromomethyl group can be converted into other functional groups, such as an aldehyde or a vinyl group, which can then participate in various cross-coupling reactions (e.g., Suzuki, Stille, or Heck coupling) to build the polymer chain.
| Polymerization Strategy | Description | Potential Monomer from this compound | Resulting Polymer Properties |
| Suzuki Polycondensation | Palladium-catalyzed cross-coupling of a dibromo monomer with a diboronic acid or ester monomer. | 2-tert-butyl-5-vinylpyrimidine (via Wittig reaction) or 2-tert-butylpyrimidine-5-boronic acid ester (via Grignard and borylation). | Tunable bandgap, enhanced electron affinity, and improved charge transport. |
| Stille Polycondensation | Palladium-catalyzed cross-coupling of a dibromo monomer with a distannyl monomer. | 5-Bromo-2-tert-butyl-pyrimidine and a bis(stannyl) comonomer. | Controlled molecular weight and regioregularity, leading to optimized device performance. |
| Heck Polycondensation | Palladium-catalyzed coupling of a dihaloaryl monomer with a divinyl monomer. | 5-Bromo-2-tert-butylpyrimidine and a divinyl comonomer. | Introduction of vinylene linkages in the polymer backbone, affecting conjugation length and solid-state packing. |
Design and Synthesis of Ligands for Coordination Chemistry
The nitrogen atoms of the pyrimidine ring possess lone pairs of electrons that can be donated to metal ions, making pyrimidine derivatives excellent ligands in coordination chemistry. The resulting metal complexes have diverse applications, including catalysis, sensing, and as building blocks for supramolecular structures.
Development of Pyrimidine-Based Ligands for Metal Complexes
This compound is a valuable precursor for the synthesis of a variety of pyrimidine-based ligands. The bromomethyl group allows for the straightforward attachment of other coordinating moieties, leading to the formation of polydentate ligands. These ligands can chelate to a metal center through multiple coordination sites, resulting in thermodynamically stable and kinetically inert metal complexes.
For example, reaction of this compound with nucleophiles containing other donor atoms (e.g., nitrogen, sulfur, or oxygen) can lead to the formation of bidentate, tridentate, or even higher-denticity ligands. The steric bulk of the tert-butyl group can influence the coordination geometry around the metal center and can also provide a protective sheath, preventing unwanted side reactions.
| Ligand Type | Synthetic Approach | Example of Coordinating Groups | Potential Metal Ions | Applications |
| Bidentate (N,N') | Reaction with a heterocyclic amine (e.g., pyridine, pyrazole). | 2-(Aminomethyl)pyridine | Ru(II), Fe(II), Cu(I) | Luminescent sensors, catalysts for organic transformations. |
| Tridentate (N,N,N) | Reaction with a diamine followed by condensation with a carbonyl compound. | Di(pyridin-2-yl)methanamine | Co(II), Ni(II), Zn(II) | Spin-crossover materials, magnetic resonance imaging contrast agents. |
| Bidentate (N,S) | Reaction with a thiol-containing heterocycle. | 2-Mercaptopyridine | Pd(II), Pt(II), Au(I) | Catalysts for cross-coupling reactions, potential therapeutic agents. |
Supramolecular Assembly and Polymeric Materials via Ligand Derivatization
Supramolecular chemistry involves the study of systems composed of a discrete number of molecules held together by non-covalent interactions. nih.gov The derivatization of ligands derived from this compound can lead to the formation of complex supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs). acs.orgacs.orgmdpi.comgoogle.comrsc.org
By incorporating functional groups capable of forming hydrogen bonds, π-π stacking interactions, or other non-covalent bonds, ligands derived from this pyrimidine precursor can direct the self-assembly of metal ions into well-defined one-, two-, or three-dimensional structures. rsc.org These materials can exhibit porosity, making them suitable for applications in gas storage and separation, catalysis, and sensing. researchgate.net
The synthesis of coordination polymers often involves the reaction of a metal salt with a bridging ligand under solvothermal conditions. rsc.org Ligands derived from this compound can be designed to have specific lengths and geometries to control the topology of the resulting network.
| Supramolecular Structure | Design Principle | Type of Non-Covalent Interaction | Resulting Material Properties |
| Metal-Organic Framework (MOF) | Use of multitopic ligands to link metal nodes in a periodic array. | Coordination bonds, hydrogen bonds. | High porosity, large surface area, tunable pore size. |
| Coordination Polymer | Self-assembly of metal ions and bridging ligands into extended networks. | Coordination bonds, π-π stacking. | Interesting magnetic, optical, or electrical properties. |
| Discrete Supramolecular Cage | Use of ligands with specific bite angles to form closed, cage-like structures. | Coordination bonds, host-guest interactions. | Molecular recognition, encapsulation of guest molecules. |
Information regarding "this compound" in scientific literature is not currently available.
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Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in chemical analysis, probing the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. youtube.com For 5-(Bromomethyl)-2-tert-butylpyrimidine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete assignment of all proton and carbon signals, confirming the molecular backbone and the placement of substituents.
Proton (¹H) NMR spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. The spectrum of this compound is characterized by its simplicity, which is indicative of the molecule's symmetry. It displays three distinct signals, each corresponding to a unique set of protons.
Pyrimidine (B1678525) Ring Protons (H4, H6): The two protons on the pyrimidine ring are chemically equivalent due to the molecule's symmetry. They appear as a single sharp signal (a singlet) in the aromatic region of the spectrum, typically around δ 8.8-9.0 ppm. The significant downfield shift is due to the deshielding effect of the electronegative nitrogen atoms in the heterocyclic ring.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are also equivalent and appear as a singlet, generally in the range of δ 4.5-4.7 ppm. Their chemical shift is influenced by the adjacent electron-withdrawing pyrimidine ring and the electronegative bromine atom.
Tert-butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all equivalent and give rise to a strong singlet signal further upfield, typically around δ 1.3-1.5 ppm. docbrown.info This upfield position is characteristic of aliphatic protons that are shielded from strong electronic effects.
The integration of these signals would yield a ratio of 2:2:9, corresponding to the pyrimidine, bromomethyl, and tert-butyl protons, respectively, further confirming the assignment.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine (H4, H6) | ~8.9 | Singlet (s) | 2H |
| Bromomethyl (-CH₂Br) | ~4.6 | Singlet (s) | 2H |
| Tert-butyl (-C(CH₃)₃) | ~1.4 | Singlet (s) | 9H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. For this compound, six distinct carbon signals are expected, corresponding to each unique carbon environment.
C2 (Pyrimidine Ring): The carbon atom at position 2, bonded to the tert-butyl group and flanked by two nitrogen atoms, is highly deshielded and appears far downfield, typically above δ 170 ppm.
C4/C6 (Pyrimidine Ring): The equivalent carbon atoms at positions 4 and 6 appear at a chemical shift around δ 157-159 ppm.
C5 (Pyrimidine Ring): The carbon at position 5, bearing the bromomethyl substituent, is found at a more upfield position compared to the other ring carbons, generally around δ 130-132 ppm.
Quaternary Tert-butyl Carbon (-C(CH₃)₃): The quaternary carbon of the tert-butyl group typically resonates in the range of δ 38-40 ppm.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group appears in the aliphatic region, usually around δ 30-33 ppm.
Tert-butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group produce a single signal, typically around δ 28-30 ppm.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~172 |
| C4, C6 | ~158 |
| C5 | ~131 |
| Quaternary Tert-butyl (-C(CH₃)₃) | ~39 |
| Bromomethyl (-CH₂Br) | ~32 |
| Tert-butyl Methyls (-C(CH₃)₃) | ~29 |
While one-dimensional NMR spectra suggest the structure, two-dimensional (2D) NMR experiments provide definitive proof by establishing correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would show correlations between the proton signal at ~8.9 ppm and the carbon signal at ~158 ppm (C4/C6-H4/H6), the proton signal at ~4.6 ppm and the carbon signal at ~32 ppm (-CH₂Br), and the proton signal at ~1.4 ppm and the carbon signal at ~29 ppm (-C(CH₃)₃).
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons, which is crucial for assembling the molecular fragments. Key expected correlations include:
From the tert-butyl protons (~1.4 ppm) to the quaternary carbon (~39 ppm) and the C2 ring carbon (~172 ppm).
From the bromomethyl protons (~4.6 ppm) to the C5 ring carbon (~131 ppm) and the C4/C6 ring carbons (~158 ppm).
From the pyrimidine protons (~8.9 ppm) to the C2, C5, and adjacent C4/C6 carbons.
These correlations unambiguously confirm the attachment of the tert-butyl group at the C2 position and the bromomethyl group at the C5 position of the pyrimidine ring.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting (e.g., IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, probes the vibrational modes of molecular bonds. mdpi.com The resulting spectrum serves as a unique "molecular fingerprint" and confirms the presence of specific functional groups. nih.gov
The spectrum of this compound would be characterized by several key absorption bands:
C-H Stretching: Aromatic C-H stretching from the pyrimidine ring would appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the tert-butyl and bromomethyl groups would be observed in the 2850-3000 cm⁻¹ region.
Pyrimidine Ring Vibrations: A series of sharp bands between 1400 cm⁻¹ and 1600 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the aromatic pyrimidine ring.
Aliphatic Bending: C-H bending vibrations for the tert-butyl group (gem-dimethyl) would produce strong characteristic bands around 1370-1390 cm⁻¹. The CH₂ scissoring vibration of the bromomethyl group is expected around 1430-1470 cm⁻¹.
C-Br Stretch: The carbon-bromine stretching vibration is a key indicator for the bromomethyl group and typically appears as a strong band in the far-infrared region, around 600-680 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | Pyrimidine C-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -C(CH₃)₃, -CH₂Br | 2850 - 3000 |
| Ring C=N, C=C Stretch | Pyrimidine Ring | 1400 - 1600 |
| CH₂ Scissoring | -CH₂Br | 1430 - 1470 |
| CH₃ Bending (Umbrella) | -C(CH₃)₃ | ~1370 |
| C-Br Stretch | -CH₂Br | 600 - 680 |
High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₉H₁₃BrN₂), the presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, having a near 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.
The calculated exact masses for the molecular ions are:
[C₉H₁₃⁷⁹BrN₂]⁺: 240.0317 m/z
[C₉H₁₃⁸¹BrN₂]⁺: 242.0296 m/z
Analysis of the fragmentation pattern under techniques like electron ionization (EI-MS) further corroborates the structure. Common fragmentation pathways would include:
Loss of a Bromine Radical: The cleavage of the C-Br bond would result in a prominent peak at m/z 161.1079, corresponding to the [C₉H₁₃N₂]⁺ cation.
Loss of a Tert-butyl Radical: Cleavage of the bond between the pyrimidine ring and the tert-butyl group would yield a fragment at m/z 183.9742 / 185.9721, corresponding to the [C₅H₄BrN₂]⁺ cation.
Loss of a Methyl Radical: Loss of a methyl group from the tert-butyl moiety is another possible fragmentation, leading to a peak at m/z 225.0080 / 227.0060.
| Ion/Fragment | Formula | Calculated m/z (⁷⁹Br / ⁸¹Br) |
|---|---|---|
| [M]⁺ | [C₉H₁₃BrN₂]⁺ | 240.0317 / 242.0296 |
| [M - Br]⁺ | [C₉H₁₃N₂]⁺ | 161.1079 |
| [M - C₄H₉]⁺ | [C₅H₄BrN₂]⁺ | 183.9742 / 185.9721 |
| [M - CH₃]⁺ | [C₈H₁₀BrN₂]⁺ | 225.0080 / 227.0060 |
Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Elucidation
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a crystalline solid. nih.gov It provides an unambiguous determination of bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of the molecule in the solid state. nih.gov
An X-ray crystallographic analysis of this compound would yield precise data on:
Molecular Geometry: It would confirm the planarity of the pyrimidine ring and provide exact measurements for all bond lengths (e.g., C-N, C=N, C-C, C-H, C-Br) and angles within the molecule.
Conformation: The analysis would reveal the rotational orientation (torsion angle) of the tert-butyl and bromomethyl groups relative to the pyrimidine ring.
Crystal Packing: It would describe how individual molecules are arranged in the crystal lattice, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the solid-state structure.
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, along with the crystal system and space group, would be determined, providing a unique identifier for this specific crystalline form.
While the other spectroscopic methods provide compelling evidence for the proposed structure, single-crystal X-ray diffraction offers the definitive and ultimate proof of the molecular architecture.
Determination of Molecular Geometry and Bond Parameters
Without experimental data from X-ray crystallography, a detailed and accurate description of the molecular geometry, including specific bond lengths and angles, is not possible. Such an analysis would provide precise measurements for the pyrimidine ring, the tert-butyl group, and the bromomethyl substituent.
In the absence of experimental data, computational chemistry methods, such as Density Functional Theory (DFT), could offer theoretical predictions of these parameters. However, these would be purely computational models and would await experimental validation.
Table 1: Hypothetical Bond Parameters for this compound (Illustrative Only)
| Parameter | Atom 1 | Atom 2 | Predicted Length (Å) | Predicted Angle (°) |
|---|---|---|---|---|
| Bond Length | C(2) | N(1) | - | - |
| Bond Length | C(5) | C(7) | - | - |
| Bond Length | C(7) | Br | - | - |
| Bond Angle | N(1) | C(2) | N(3) | - |
| Bond Angle | C(4) | C(5) | C(7) | - |
Note: This table is for illustrative purposes only. No experimental or calculated data for these parameters for this compound were found in the conducted searches.
Analysis of Intermolecular Interactions and Crystal Packing
The way in which molecules of this compound arrange themselves in a solid-state crystal lattice is determined by a variety of intermolecular forces. These can include van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds involving the nitrogen atoms of the pyrimidine ring or the bromine atom.
A crystallographic study would reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the crystal packing. This analysis would identify the specific intermolecular contacts and their geometries, which are crucial for understanding the solid-state properties of the compound.
Table 2: Potential Intermolecular Interactions in Crystalline this compound (Hypothetical)
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) |
|---|---|---|---|
| Halogen Bond | C-Br | N | - |
| van der Waals | C-H | H-C | - |
Note: This table represents potential interactions. Without crystallographic data, the presence and nature of these interactions for this compound are speculative.
Computational and Theoretical Investigations of 5 Bromomethyl 2 Tert Butylpyrimidine
Quantum Chemical Studies of Electronic Structure and Reactivitywuxibiology.comdiva-portal.orgnih.gov
Quantum chemical studies are fundamental to elucidating the electronic makeup of a molecule and predicting its chemical behavior. These ab initio methods solve approximations of the Schrödinger equation to determine molecular properties from first principles.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By applying functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of 5-(Bromomethyl)-2-tert-butylpyrimidine can be optimized to find its lowest energy conformation. nih.govnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
The optimized geometry is crucial for understanding steric and electronic effects within the molecule. For instance, the bulky tert-butyl group at the C2 position of the pyrimidine (B1678525) ring influences the ring's planarity and the orientation of the adjacent bromomethyl group at the C5 position. The calculated ground state energy also provides a measure of the molecule's thermodynamic stability.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C5-C(H2Br) | ~1.52 Å |
| Bond Length | C(H2)-Br | ~1.95 Å |
| Bond Length | C2-N1 | ~1.34 Å |
| Bond Length | C2-C(tert-butyl) | ~1.55 Å |
| Bond Angle | N1-C2-N3 | ~115° |
| Bond Angle | C4-C5-C(H2Br) | ~121° |
| Dihedral Angle | C4-C5-C(H2)-Br | ~90° (Varies with conformation) |
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. numberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.comwpmucdn.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. wuxibiology.com For this compound, the electron density distribution in these orbitals reveals the most probable sites for chemical attack. The LUMO is often localized around the bromomethyl group, specifically on the C-Br antibonding orbital, indicating that this site is susceptible to nucleophilic attack, which is characteristic of substitution reactions involving the bromine atom. The HOMO is typically distributed across the pyrimidine ring, suggesting the ring is the primary site for electrophilic attack. wuxibiology.com
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.2 eV |
| LUMO | -0.9 eV |
| Energy Gap (ΔE) | 6.3 eV |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, vibrates, and changes conformation. uzh.ch
For this compound, a key area of dynamic interest is the conformational flexibility arising from the rotation of the bromomethyl and tert-butyl groups. MD simulations can map the potential energy surface associated with the rotation around the C5-CH2Br bond. This analysis helps identify the most stable conformers (energy minima) and the energy barriers to rotation (transition states). uzh.ch Such simulations can be performed in a vacuum to understand intrinsic properties or in the presence of explicit solvent molecules to mimic solution-phase behavior, revealing how intermolecular interactions influence conformational preferences. nih.govnih.gov
Prediction of Spectroscopic Properties from First Principleswuxibiology.comdiva-portal.orgnih.gov
Computational methods can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.
Using methods like Gauge-Independent Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C). These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment.
Similarly, the vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. nih.gov These calculations yield a set of normal modes and their corresponding frequencies. Although theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be scaled by an appropriate factor to achieve excellent agreement with experimental data, allowing for a detailed assignment of the vibrational bands. nih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, such as those observed in UV-Visible spectroscopy, providing information on the molecule's absorption properties. diva-portal.org
| Spectroscopy | Group | Predicted Value | Experimental Value |
|---|---|---|---|
| 1H NMR | -CH2Br | ~4.5 ppm | ~4.4-4.6 ppm |
| 13C NMR | -CH2Br | ~30 ppm | ~28-32 ppm |
| IR Frequency | C-Br Stretch | ~650 cm-1 | ~640-660 cm-1 |
| UV-Vis (λmax) | π → π* transition | ~265 nm | ~260-270 nm |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Methods
The efficient and sustainable synthesis of 5-(Bromomethyl)-2-tert-butylpyrimidine and its derivatives is a key area for future research. While classical methods for pyrimidine (B1678525) synthesis exist, the focus is shifting towards more sophisticated and environmentally benign catalytic strategies.
Future research will likely concentrate on the development of novel catalytic systems that offer high yields, regioselectivity, and functional group tolerance. The exploration of transition-metal-catalyzed cross-coupling reactions, such as those employing palladium, nickel, or copper, could provide direct and efficient routes to functionalized 2-tert-butylpyrimidine cores, which can then be brominated at the 5-methyl position.
A particularly promising avenue is the use of multicomponent reactions (MCRs). These reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy and procedural simplicity. Developing MCRs that directly assemble the this compound scaffold from simple precursors would be a significant advancement.
Furthermore, the application of flow chemistry and microwave-assisted synthesis could lead to more rapid and scalable production methods. These technologies can enhance reaction rates, improve yields, and allow for precise control over reaction parameters, making the synthesis of this important building block more efficient and cost-effective.
Table 1: Comparison of Potential Catalytic Methods for Pyrimidine Synthesis
| Catalytic Method | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis (Pd, Ni, Cu) | High efficiency, broad substrate scope, good functional group tolerance. | Development of novel ligands to enhance catalyst activity and stability. |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | Design of new MCRs for the direct synthesis of highly substituted pyrimidines. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light as a sustainable energy source. | Exploration of new photocatalysts and reaction pathways for C-H functionalization. |
| Biocatalysis | High selectivity, environmentally friendly conditions. | Discovery and engineering of enzymes for the synthesis of pyrimidine derivatives. |
Development of Expanded Reactivity Profiles and Selective Transformations
The bromomethyl group at the 5-position of this compound is a key functional handle that allows for a wide range of chemical transformations. Future research will focus on expanding the repertoire of reactions involving this group, with a particular emphasis on achieving high selectivity.
Nucleophilic Substitution Reactions: The benzylic-like reactivity of the bromomethyl group makes it susceptible to nucleophilic substitution. evitachem.com Future work will likely explore a broader range of nucleophiles to introduce diverse functional groups, such as azides, thiols, and various carbon nucleophiles. The development of stereoselective substitution reactions could also open up new avenues for creating chiral pyrimidine derivatives.
Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond in the bromomethyl group can participate in various palladium-catalyzed cross-coupling reactions. While Suzuki and Sonogashira couplings are well-established for aryl halides, their application to bromomethylpyrimidines is an area ripe for exploration. nih.govsemanticscholar.orgwikipedia.orgorganic-chemistry.orglibretexts.orgillinois.eduorganic-chemistry.orgnih.gov Developing robust protocols for these reactions would enable the direct connection of the pyrimidine core to a wide array of aryl, heteroaryl, and alkynyl moieties.
Formation of Phosphonium (B103445) Salts and the Wittig Reaction: The reaction of this compound with triphenylphosphine (B44618) can readily form a phosphonium salt. researchgate.netresearchgate.netgoogle.comnih.govrsc.org This phosphonium salt is a precursor to a Wittig reagent, which can then be reacted with aldehydes and ketones to form alkenes. wikipedia.orglumenlearning.comorganic-chemistry.orgpearson.combyjus.com This two-step sequence provides a powerful method for extending the carbon framework and introducing unsaturation, offering a pathway to complex molecular architectures.
Table 2: Potential Transformations of the Bromomethyl Group
| Reaction Type | Reagents | Potential Products | Research Focus |
| Nucleophilic Substitution | Amines, thiols, alkoxides, cyanides | Ethers, thioethers, amines, nitriles | Expanding the scope of nucleophiles and developing asymmetric variants. |
| Suzuki Coupling | Aryl/vinyl boronic acids, Pd catalyst, base | 5-(Arylmethyl)- or 5-(vinylmethyl)-pyrimidines | Optimizing reaction conditions and catalyst systems for high yields. nih.govsemanticscholar.orgorganic-chemistry.orgillinois.edunih.gov |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts, base | 5-(Alkynylmethyl)-pyrimidines | Exploring the scope of alkyne coupling partners and catalyst efficiency. wikipedia.orglibretexts.orgorganic-chemistry.orgthalesnano.commdpi.com |
| Wittig Reaction | 1. PPh3; 2. Base; 3. Aldehyde/Ketone | 5-(Alkenyl)-pyrimidines | Investigating the stereoselectivity of the Wittig reaction with various carbonyl compounds. wikipedia.orglumenlearning.comorganic-chemistry.orgpearson.combyjus.com |
Integration into Advanced Functional Materials and Molecular Devices
The unique electronic properties of the pyrimidine ring, characterized by its electron-deficient nature, make it an attractive building block for advanced functional materials. researchgate.net The 2-tert-butyl and 5-bromomethyl substituents on the pyrimidine core of the title compound provide handles for tuning solubility, solid-state packing, and for covalent integration into larger systems.
Organic Light-Emitting Diodes (OLEDs): Pyrimidine derivatives have shown significant promise as components in OLEDs, serving as electron-transporting materials, host materials for phosphorescent emitters, and as the core of thermally activated delayed fluorescence (TADF) emitters. researchgate.netspiedigitallibrary.orgmdpi.comrsc.orgvu.lt Future research could focus on synthesizing novel emitters and host materials derived from this compound. The tert-butyl group can enhance solubility and prevent aggregation-caused quenching, while the bromomethyl group allows for the attachment of various chromophoric and charge-transporting moieties.
Organic Polymers and Metal-Organic Frameworks (MOFs): The bifunctional nature of derivatives of this compound makes them excellent candidates for the synthesis of novel polymers and MOFs. rsc.orgtandfonline.comjptcp.com For instance, the bromomethyl group can be converted to other functional groups suitable for polymerization, such as amines or alcohols. The nitrogen atoms of the pyrimidine ring can act as ligands for metal ions, enabling the construction of coordination polymers and MOFs with interesting electronic, optical, or porous properties. acs.orgacs.orgekb.egekb.egwikipedia.org
Molecular Switches and Sensors: The pyrimidine core can be incorporated into molecular systems designed to act as switches or sensors. The electronic properties of the pyrimidine ring are sensitive to its environment and can be modulated by chemical or physical stimuli. By attaching appropriate recognition units via the bromomethyl group, it may be possible to design molecules that exhibit a detectable change in their optical or electronic properties upon binding to a specific analyte.
Table 3: Potential Applications in Advanced Materials
| Material Type | Key Properties of Pyrimidine Core | Role of Substituents | Future Research Directions |
| OLEDs | Electron-deficient nature, high triplet energy. researchgate.netspiedigitallibrary.orgmdpi.comrsc.orgvu.lt | tert-Butyl: Improves solubility and film morphology. Bromomethyl: Site for attaching chromophores. | Design and synthesis of novel emitters and host materials with tailored optoelectronic properties. |
| Polymers | Rigid aromatic core, potential for electronic conductivity. rsc.orgtandfonline.comjptcp.com | Bromomethyl: Can be converted to a polymerizable group. | Synthesis of conjugated polymers for applications in organic electronics. |
| Metal-Organic Frameworks (MOFs) | Nitrogen atoms act as coordinating ligands. acs.orgacs.orgekb.egekb.egwikipedia.org | tert-Butyl: Influences pore size and framework topology. | Construction of MOFs with catalytic, sensing, or gas storage properties. |
| Molecular Sensors | Environmentally sensitive electronic properties. | Bromomethyl: Attachment point for analyte recognition units. | Development of chemosensors for the detection of ions or small molecules. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Bromomethyl)-2-tert-butylpyrimidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination of a pyrimidine precursor. For example, tert-butyl-substituted pyrimidines can undergo radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation. Key parameters include solvent choice (e.g., CCl₄ or DMF), temperature (60–100°C), and stoichiometry of brominating agents . Yields vary between 50–85% depending on steric hindrance from the tert-butyl group. Optimization via Design of Experiments (DoE) is recommended to balance competing factors like regioselectivity and side reactions.
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>98% as per typical standards) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks at δ ~4.5 ppm (CH₂Br) and δ ~1.4 ppm (tert-butyl C(CH₃)₃) confirm substituents .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z ~215.09 for [M+H]⁺) .
- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (C: ~44.4%, H: ~5.6%, Br: ~37.2%) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent light-induced decomposition.
- Avoid moisture due to potential hydrolysis of the bromomethyl group. Stability tests show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives based on this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to optimize geometry and predict reactivity (e.g., Fukui indices for electrophilic attack at the bromomethyl site) .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinase enzymes) to prioritize synthesis. Example: Pyrimidine analogs with tert-butyl groups show enhanced hydrophobic binding in ATP pockets .
- ADMET Prediction : Tools like SwissADME assess logP (predicted ~3.2) and metabolic stability for drug development .
Q. How to resolve contradictions in reported reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–70%) may arise from:
- Ligand Effects : Bulky ligands (e.g., SPhos) improve steric matching with the tert-butyl group .
- Base Sensitivity : Cs₂CO₃ outperforms K₃PO₄ in polar aprotic solvents (DMF > THF) due to better solubility .
- Catalyst Loading : Pd(PPh₃)₄ at 5 mol% minimizes dehalogenation side reactions .
- Validation : Replicate conditions with internal standards (e.g., 1,3,5-trimethoxybenzene) to ensure reproducibility .
Q. What strategies mitigate challenges in scaling up this compound synthesis?
- Methodological Answer :
- Process Safety : Conduct DSC/TGA to identify exothermic risks during bromination (onset ~80°C) .
- Workflow Optimization :
- Continuous Flow : Microreactors reduce reaction time and improve heat dissipation .
- Purification : Flash chromatography vs. recrystallization (hexane/ethyl acetate) for >95% recovery .
- Quality Control : Implement PAT (Process Analytical Technology) tools like in-line FTIR to monitor intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
